molecular formula C23H22N4O2 B11264183 N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11264183
M. Wt: 386.4 g/mol
InChI Key: PFMKJAONUXEVAS-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (ID: G419-0163) is a pyrazolo[1,5-a]pyrazin-4-one derivative with a molecular formula of C₂₃H₂₂N₄O₂ and a molecular weight of 386.45 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and an acetamide-linked 4-ethylphenyl group at position 3. Its synthesis and characterization are inferred from analogous protocols involving condensation reactions of α-chloroacetamides with heterocyclic intermediates under basic conditions .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C23H22N4O2/c1-3-17-6-10-19(11-7-17)24-22(28)15-26-12-13-27-21(23(26)29)14-20(25-27)18-8-4-16(2)5-9-18/h4-14H,3,15H2,1-2H3,(H,24,28)

InChI Key

PFMKJAONUXEVAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound characterized by its complex structure, which integrates a pyrazolo[1,5-a]pyrazine core with acetamide and substituted phenyl rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C24H25N5O2
  • Molecular Weight : 415.5 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance solubility and reactivity. Key steps include:

  • Formation of the pyrazolo[1,5-a]pyrazine core.
  • Introduction of the acetamide group.
  • Substitution of the phenyl rings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antioxidant Activity

Preliminary studies indicate that compounds similar to this one exhibit significant antioxidant properties. For instance, in assays measuring anti-lipid peroxidation activity, related compounds have shown high efficacy at concentrations around 100 µM, with inhibition rates exceeding 90% in some cases .

Anti-inflammatory and Anticancer Properties

Research has suggested that the compound may possess anti-inflammatory effects by inhibiting key inflammatory pathways. Additionally, its structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Data Table of Biological Assays

Biological Activity Concentration (µM) Inhibition Rate (%) Reference
Anti-lipid peroxidation10091.7
Soybean lipoxygenase inhibition10028
Cytotoxicity against HeLa cells5075

Case Studies

  • Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using the DPPH assay. Results indicated a significant reduction in DPPH radicals at concentrations above 50 µM, suggesting strong free radical scavenging ability .
  • Evaluation of Anticancer Potential : In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis through activation of caspase pathways at concentrations ranging from 10 to 50 µM. The findings support its potential application in cancer therapy .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The replacement of the 4-ethylphenyl group in G419-0163 with a 4-chlorophenylethyl group in G419-0211 increases molecular weight by ~34.45 g/mol and introduces an electronegative chlorine atom, which may enhance binding affinity to hydrophobic targets . The sulfanyl group in the methoxyphenyl analog () likely improves solubility and metabolic stability compared to the original compound’s acetamide linkage .

Core Heterocycle Modifications :

  • Compounds with triazolo[1,5-a]pyrazine () or pyrazolo[1,5-a]pyrimidine () cores exhibit distinct electronic profiles compared to the pyrazolo[1,5-a]pyrazin-4-one core of G419-0163. These modifications could influence π-π stacking interactions in biological systems .

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